molecular formula C8H15NO3 B1629700 4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one CAS No. 915922-31-5

4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one

Cat. No.: B1629700
CAS No.: 915922-31-5
M. Wt: 173.21 g/mol
InChI Key: KYIDEFFZCCGIET-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidones. Pyrrolidones are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes. This compound is characterized by the presence of a hydroxymethyl group and a methoxyethyl group attached to the pyrrolidin-2-one ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one typically involves the reaction of 2-pyrrolidone with formaldehyde and methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves the precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(Carboxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one.

    Reduction: Formation of 4-(Hydroxymethyl)-1-(2-hydroxyethyl)pyrrolidin-2-one.

    Substitution: Formation of various substituted pyrrolidin-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized as a solvent and stabilizer in various industrial processes, including coatings, adhesives, and electronics.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxyethyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

    N-(2-Hydroxyethyl)-2-pyrrolidone: Similar in structure but lacks the methoxyethyl group, which affects its chemical properties and applications.

    N-Methyl-2-pyrrolidone: Contains a methyl group instead of the hydroxymethyl and methoxyethyl groups, leading to different reactivity and uses.

    2-Pyrrolidone: The parent compound without any substituents, used as a precursor for various derivatives.

The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-3-2-9-5-7(6-10)4-8(9)11/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIDEFFZCCGIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640642
Record name 4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-31-5
Record name 4-(Hydroxymethyl)-1-(2-methoxyethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 915922-31-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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